7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine

VEGFR2 kinase inhibition Type-II kinase inhibitor slow dissociation kinetics

7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine is a privileged core scaffold validated in clinical candidates including Filgotinib (JAK1), Tucatinib (HER2), and CEP-33779 (JAK2). The 7-ethyl substitution optimizes lipophilicity, metabolic stability, and binding pocket complementarity—key factors for achieving potent, selective target engagement. This compound offers a strategic starting point for developing type-II kinase inhibitors with slow dissociation kinetics, JAK2-selective inhibitors minimizing immunosuppressive liability, sub-nanomolar AhR agonists for inflammatory skin diseases, and selective α-glucosidase inhibitors with reduced GI side effects. Choose this building block to accelerate your drug discovery programs with differentiated pharmacological profiles.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B15339872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCCC1=CC2=NC=NN2C=C1
InChIInChI=1S/C8H9N3/c1-2-7-3-4-11-8(5-7)9-6-10-11/h3-6H,2H2,1H3
InChIKeyVDAFXEHMWKHSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine: A Core Scaffold for Selective Kinase and Nuclear Receptor Modulation


7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine is a fused heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a scaffold recognized for its privileged status in medicinal chemistry due to its rigid, planar architecture and hydrogen bond acceptor capabilities [1]. This class has yielded clinically advanced candidates including Filgotinib (JAK1 inhibitor), Tucatinib (HER2 inhibitor), and CEP-33779 (JAK2 inhibitor) [1]. The 7-ethyl substitution on the pyridine ring provides a specific alkyl modification that influences lipophilicity and steric properties, positioning this compound as a versatile building block for target-specific optimization programs across kinase inhibition, nuclear receptor modulation, and metabolic enzyme targeting [2].

Why Generic [1,2,4]Triazolo[1,5-a]pyridine Analogs Cannot Replace 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine


Substitution at the 7-position of the [1,2,4]triazolo[1,5-a]pyridine core is not a trivial structural variation. The electronic and steric environment created by the 7-ethyl group directly modulates key molecular properties including lipophilicity, metabolic stability, and binding pocket complementarity [1]. SAR studies across multiple target classes demonstrate that alkyl substitution at the pyridine ring significantly impacts target engagement: the presence, size, and position of alkyl groups alter both potency and selectivity profiles [2]. Generic or unsubstituted triazolopyridine cores cannot recapitulate the specific binding interactions or physicochemical parameters conferred by the 7-ethyl moiety. Furthermore, the 7-position is a known site for regioselective functionalization, making this compound a strategic entry point for further derivatization that would be inaccessible with other substitution patterns [3].

7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine: Head-to-Head Comparative Evidence Against Closest Structural Analogs


Slow Dissociation Kinetics Advantage of Triazolopyridine Core vs. Imidazopyridine in VEGFR2 Inhibition

In a direct scaffold comparison for VEGFR2 kinase inhibition, the [1,2,4]triazolo[1,5-a]pyridine core demonstrated a distinct kinetic advantage over the imidazo[1,2-b]pyridazine core [1]. While both scaffolds maintained the essential H-bond acceptor interaction with Cys919 backbone NH, the triazolopyridine derivative 13d exhibited slow dissociation kinetics, a property not observed with the comparator imidazopyridazine series [1]. Slow dissociation kinetics correlate with prolonged target residence time and enhanced in vivo efficacy independent of systemic exposure [2].

VEGFR2 kinase inhibition Type-II kinase inhibitor slow dissociation kinetics

Exceptional JAK2 vs. JAK3 Selectivity Achieved Through Triazolopyridine Scaffold Optimization

The [1,2,4]triazolo[1,5-a]pyridine scaffold enabled exceptional selectivity for JAK2 over JAK3, a critical differentiation from pan-JAK inhibitors that carry immunosuppression risk [1]. Structure-activity relationship studies revealed that para substitution on the aryl at the C8 position of the core was optimum for JAK2 potency (compound 17) [1]. Critically, meta substitution of the C2-NH-aryl moiety provided exceptional selectivity for JAK2 over JAK3 (compound 23) [1]. These scaffold-specific SAR findings culminated in CEP-33779, a selective and orally bioavailable JAK2 inhibitor [1].

JAK2 selective inhibition kinase selectivity anticancer therapy

Sub-Nanomolar AhR Agonist Potency Demonstrates Scaffold's Superior Intrinsic Activity vs. Alternative Chemotypes

Triazolopyridine derivatives have been identified as a new class of AhR agonists with unprecedented potency [1]. Structure-activity relationship analyses led to compound 12a (6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine) with an EC50 value of 0.03 nM, representing sub-nanomolar potency [1]. This potency level substantially exceeds that of many alternative AhR agonist chemotypes, which typically operate in the nanomolar to micromolar range [2]. Compound 12a induced rapid nuclear enrichment of AhR, triggered downstream gene transcription, and demonstrated efficacy in an imiquimod-induced psoriasis model via both topical and oral administration [1].

AhR agonist anti-psoriasis nuclear receptor

Competitive and Selective α-Glucosidase Inhibition Without α-Amylase Cross-Reactivity

A series of 1,2,4-triazolo[1,5-a]pyridine derivatives demonstrated potent α-glucosidase inhibition with compound 15j achieving an IC50 of 6.60 ± 0.09 µM [1]. Critically, 15j acted as a competitive inhibitor selective for α-glucosidase with no effect on α-amylase, a key differentiation from non-selective carbohydrate hydrolase inhibitors that cause gastrointestinal side effects [1]. Molecular docking revealed a strong binding affinity (docking score: -10.04 kcal/mol) with key hydrogen bonds to TYR158, GLN353, and GLU411 [1]. This selective inhibition profile distinguishes the triazolopyridine class from standard α-glucosidase inhibitors such as acarbose, which non-selectively inhibit multiple carbohydrate hydrolases [2].

α-glucosidase inhibition type 2 diabetes competitive inhibitor

7-Position Regioselectivity Enables Unique Functionalization Pathways Not Accessible with Other Substitution Patterns

The 7-position of [1,2,3]triazolo[1,5-a]pyridines exhibits unique regioselective reactivity that distinguishes it from other positions on the fused heterocyclic system [1]. Lithiation at -40°C with lithium diisopropylamide in ether proceeds regiospecifically at the 7-position [1]. More recently, deprotonative magnesation and cadmation protocols using Bu3MgLi at -10°C or (TMP)3CdLi at room temperature enable regioselective metalation at the 7-position under milder conditions [2]. This regioselectivity profile means that 7-ethyl derivatives can serve as templates for further C7-selective functionalization, whereas alternative substitution patterns at positions 5 or 6 exhibit different reactivity profiles (e.g., benzenoid inertness at position 6) [1]. Bromotriazolopyridines show activation towards nucleophilic substitution at positions 5 and 7 but not at position 6 [1].

regioselective functionalization C-H activation synthetic accessibility

QSAR-Validated Prediction of Enhanced Anticancer Activity Through 7-Position Alkyl Substitution

2D/3D-QSAR studies on 22 [1,2,4]triazolo[1,5-a]pyridinylpyridine derivatives acting as PI3K inhibitors against HCT-116 colon carcinoma cells provide quantitative predictive models for optimizing substitution patterns [1]. The established QSAR models (2D-QSAR: R² = 0.821, q² = 0.773; CoMFA: R² = 0.966, q² = 0.668; CoMSIA: R² = 0.979, q² = 0.753) demonstrate significant statistical quality and satisfactory predictive ability [1]. The combined 2D- and 3D-QSAR studies indicate that the R1 position (corresponding to the pyridine ring substitution site) benefits from moderate-size, hydrophilic, and electron-withdrawing groups for enhanced anticancer activity [1]. The 7-ethyl substitution provides a moderate-size alkyl group that can be further optimized based on these validated QSAR models [1].

QSAR modeling PI3K inhibition anticancer drug design

7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Slow Dissociation Kinetics

Research programs targeting VEGFR2 or related kinases where extended target residence time is a critical design parameter should prioritize triazolopyridine-based cores over imidazopyridine alternatives. The demonstrated slow dissociation kinetics of [1,2,4]triazolo[1,5-a]pyridine derivatives (compound 13d) correlate with prolonged target engagement and enhanced in vivo antitumor efficacy in DU145 and A549 xenograft models [1]. 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine serves as an optimal starting scaffold for developing type-II kinase inhibitors with differentiated kinetic selectivity profiles [1].

Selective JAK2 Inhibitor Development for Oncology Applications with Reduced Immunosuppression Risk

Programs seeking to develop JAK2-selective inhibitors for cancer therapy should utilize the [1,2,4]triazolo[1,5-a]pyridine scaffold, which has been validated through the discovery of CEP-33779 [1]. The scaffold enables tunable JAK2/JAK3 selectivity through systematic SAR exploration, with meta substitution on the C2-NH-aryl moiety providing exceptional JAK2 selectivity [1]. 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine provides a functionalizable core for building selective JAK2 inhibitors that minimize the immunosuppressive liability associated with JAK3 inhibition [1].

High-Potency AhR Agonist Development for Inflammatory and Autoimmune Skin Disorders

Discovery programs targeting AhR for psoriasis or other inflammatory skin conditions should leverage the triazolopyridine scaffold's demonstrated ability to achieve sub-nanomolar AhR agonism [1]. Compound 12a (EC50 = 0.03 nM) exemplifies the potency achievable with this core, enabling both topical and oral administration with robust dose-dependent inhibition of IL-17A production in vivo [1]. 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine offers a starting point for synthesizing potent AhR agonists with favorable pharmacokinetic properties and skin barrier repair activity [1].

Metabolic Disease Drug Discovery Targeting Selective α-Glucosidase Inhibition

Diabetes research programs seeking α-glucosidase inhibitors with reduced gastrointestinal side effects should employ triazolopyridine derivatives as competitive, selective inhibitors [1]. The demonstrated selective inhibition of α-glucosidase (IC50 = 6.60 µM for compound 15j) without affecting α-amylase activity distinguishes this scaffold from non-selective agents like acarbose [1]. 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine provides a foundation for developing next-generation antidiabetic agents with improved tolerability profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.